molecular formula C16H17NO2 B5753845 N-[2-(hydroxymethyl)phenyl]-3,4-dimethylbenzamide CAS No. 690989-96-9

N-[2-(hydroxymethyl)phenyl]-3,4-dimethylbenzamide

Cat. No.: B5753845
CAS No.: 690989-96-9
M. Wt: 255.31 g/mol
InChI Key: VPOHNSMNXKQZKA-UHFFFAOYSA-N
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Description

N-[2-(hydroxymethyl)phenyl]-3,4-dimethylbenzamide is an organic compound characterized by the presence of a benzamide group substituted with hydroxymethyl and dimethyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(hydroxymethyl)phenyl]-3,4-dimethylbenzamide typically involves the reaction of 2-(hydroxymethyl)aniline with 3,4-dimethylbenzoyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature for several hours to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using larger reaction vessels and optimizing reaction conditions to maximize yield and purity. Continuous flow reactors may be employed to enhance reaction efficiency and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

N-[2-(hydroxymethyl)phenyl]-3,4-dimethylbenzamide can undergo various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The amide group can be reduced to an amine using reducing agents like lithium aluminum hydride.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nitration using a mixture of concentrated nitric and sulfuric acids.

Major Products Formed

    Oxidation: Formation of N-[2-(carboxymethyl)phenyl]-3,4-dimethylbenzamide.

    Reduction: Formation of N-[2-(hydroxymethyl)phenyl]-3,4-dimethylaniline.

    Substitution: Formation of nitro or halogenated derivatives of the original compound.

Scientific Research Applications

N-[2-(hydroxymethyl)phenyl]-3,4-dimethylbenzamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-[2-(hydroxymethyl)phenyl]-3,4-dimethylbenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxymethyl group can form hydrogen bonds with active site residues, while the benzamide moiety can engage in hydrophobic interactions. These interactions can modulate the activity of the target protein, leading to the observed biological effects.

Comparison with Similar Compounds

Similar Compounds

  • N-[2-(hydroxymethyl)phenyl]-2-methylbenzamide
  • N-[2-(hydroxymethyl)phenyl]-4-methylbenzamide
  • N-[2-(hydroxymethyl)phenyl]-3,4-dimethoxybenzamide

Uniqueness

N-[2-(hydroxymethyl)phenyl]-3,4-dimethylbenzamide is unique due to the specific substitution pattern on the benzene ring, which can influence its chemical reactivity and biological activity. The presence of both hydroxymethyl and dimethyl groups can enhance its solubility and interaction with biological targets compared to similar compounds with different substituents.

Properties

IUPAC Name

N-[2-(hydroxymethyl)phenyl]-3,4-dimethylbenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17NO2/c1-11-7-8-13(9-12(11)2)16(19)17-15-6-4-3-5-14(15)10-18/h3-9,18H,10H2,1-2H3,(H,17,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VPOHNSMNXKQZKA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C(=O)NC2=CC=CC=C2CO)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30358344
Record name N-[2-(hydroxymethyl)phenyl]-3,4-dimethylbenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30358344
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

255.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

690989-96-9
Record name N-[2-(hydroxymethyl)phenyl]-3,4-dimethylbenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30358344
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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